1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid
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Overview
Description
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of solid acid catalysts, such as alumina-sulfuric acid, has been reported to achieve good to excellent yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This makes them effective as anticancer agents. Additionally, they can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid include other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Thiabendazole: An anthelmintic agent.
Uniqueness
What sets this compound apart from other benzimidazole derivatives is its unique cyclopropane and carboxylic acid groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)17(10-12(17)11-6-2-1-3-7-11)15-18-13-8-4-5-9-14(13)19-15/h1-9,12H,10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPLRVNXFMJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=NC3=CC=CC=C3N2)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-73-2 |
Source
|
Record name | 1-(1H-1,3-benzodiazol-2-yl)-2-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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